3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
描述
Structure
3D Structure
属性
IUPAC Name |
3-[(3-fluorophenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7H,8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVDIMMOAFLTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Studies of 3 3 Fluorophenyl Methoxy Pyridin 2 Amine
Vibrational Spectroscopy Analysis (FT-IR, Raman) for Molecular Conformation and Intermolecular Interactions of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
No publicly available FT-IR or Raman spectra for this compound could be located. Such data would be instrumental in identifying the vibrational modes of its functional groups, including the N-H stretches of the amine group, C-O-C stretches of the ether linkage, and C-F stretching of the fluorophenyl group. Analysis of these spectra would also offer insights into potential intermolecular hydrogen bonding involving the amine group and the pyridine (B92270) nitrogen.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
While basic NMR data may exist in proprietary databases, detailed 2D NMR studies and solid-state NMR analyses for this compound have not been published in the scientific literature.
Publicly accessible data from 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY for this compound are not available. These techniques would be essential for unambiguously assigning all proton and carbon signals, confirming the connectivity of the molecular framework, and providing insights into the through-space proximity of atoms, which is crucial for determining the molecule's preferred conformation in solution.
There is no information available in the public domain regarding the application of solid-state NMR for the study of this compound. This technique would be valuable for characterizing the compound in its solid form, investigating potential polymorphism, and providing complementary information to X-ray crystallography.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Impurity Profiling of this compound
Detailed studies on the fragmentation pathways of this compound using HRMS and MS/MS have not been reported in the accessible literature. Such analyses would confirm the elemental composition of the molecule and allow for the identification and structural characterization of potential impurities and degradation products by examining its fragmentation patterns under mass spectrometric conditions.
X-ray Crystallography of this compound and Its Co-crystals
No crystal structure data for this compound or any of its co-crystals have been deposited in crystallographic databases or published in scientific journals.
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
The structural architecture and crystal packing of this compound would be significantly influenced by a variety of non-covalent interactions. A detailed analysis, typically conducted using X-ray crystallography, would elucidate the nature and geometry of these interactions. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the pyridinic nitrogen and the ether oxygen atom act as hydrogen bond acceptors.
Advanced computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, would be instrumental in characterizing and quantifying these weak interactions. These analyses provide insights into the strength and nature of bonds, including van der Waals forces, π-π stacking between aromatic rings, and C-H···π interactions.
Table 1: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Geometric Features |
| Hydrogen Bond | N-H (amine) | N (pyridine) | Formation of dimers or chains |
| Hydrogen Bond | N-H (amine) | O (ether) | Contribution to 3D network |
| C-H···F Interaction | C-H (aromatic) | F (fluoro group) | Directional, influences packing |
| π-π Stacking | Phenyl Ring | Pyridine Ring | Offset or parallel-displaced conformation |
| C-H···π Interaction | C-H | Aromatic Ring π-system | Stabilization of molecular conformation |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Chiral Analogues of this compound
While this compound itself is achiral, the introduction of a stereocenter would yield chiral analogues whose absolute configuration could be determined using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). For example, substitution at the benzylic methylene (B1212753) bridge (the -CH₂- group) could create a chiral center.
The stereochemical assignment would involve comparing the experimentally measured CD and ORD spectra with those predicted by quantum chemical calculations. The process typically begins with a conformational search for the R and S enantiomers to identify the most stable conformers. Subsequently, the electronic circular dichroism and optical rotation are calculated for each stable conformer using time-dependent density functional theory (TD-DFT).
The weighted average of the calculated spectra for each enantiomer is then compared with the experimental spectrum. A good match between the experimental and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the chiral analogue. The electronic transitions responsible for the observed Cotton effects in the CD spectrum would correspond to π-π* and n-π* transitions within the aromatic chromophores of the molecule.
Table 2: Theoretical Framework for Chiroptical Analysis of a Chiral Analogue
| Step | Description | Technique/Method | Expected Outcome |
| 1. Synthesis | Introduction of a stereocenter | Asymmetric Synthesis | Enantiomerically enriched sample |
| 2. Experimental Measurement | Recording of CD and ORD spectra | CD/ORD Spectropolarimeter | Experimental chiroptical data |
| 3. Computational Modeling | Conformational analysis and energy minimization | Molecular Mechanics/DFT | Identification of stable conformers |
| 4. Spectral Calculation | Prediction of CD and ORD spectra for each enantiomer | TD-DFT | Theoretical spectra for R and S configurations |
| 5. Comparison & Assignment | Matching experimental and theoretical data | Spectral overlay and analysis | Unambiguous assignment of absolute configuration |
Computational and Theoretical Investigations of 3 3 Fluorophenyl Methoxy Pyridin 2 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of novel compounds. For a molecule like this compound, these methods can predict its stable conformations, electronic distribution, and sites susceptible to chemical reactions.
Density Functional Theory (DFT) is a robust method for investigating the geometric and electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to determine its most stable three-dimensional structure. nih.govniscpr.res.in The conformational landscape is primarily dictated by the rotational freedom around the C-O and O-C bonds of the ether linkage.
Table 1: Representative DFT-Calculated Energetic Properties of a Pyridine (B92270) Derivative
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -550.123 |
| Dipole Moment (Debye) | 2.45 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -1.05 |
| HOMO-LUMO Gap (eV) | 5.16 |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For a molecule with a structure similar to this compound, the HOMO is expected to be localized on the electron-rich aminopyridine ring, indicating its propensity to act as an electron donor in reactions. Conversely, the LUMO would likely be distributed over the fluorophenyl ring, suggesting it can act as an electron acceptor.
Studies on fluorophenyl-substituted compounds have shown that the aryl substituents significantly contribute to the frontier molecular orbitals. elsevierpure.comelsevierpure.com The energy of the HOMO-LUMO gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity.
An electrostatic potential (ESP) map would reveal the charge distribution and potential sites for electrophilic and nucleophilic attack. For this compound, the ESP map would likely show negative potential (red color) around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, indicating these are sites for electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential (blue color), marking them as sites for nucleophilic attack.
Molecular Dynamics (MD) Simulations of this compound in Various Solvent Environments and Biological Milieus
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their interactions in different environments. An ab initio MD study on an aminopyridine dimer revealed that the ionization process involves three steps: dimer approach, proton transfer, and energy relaxation, with timescales of 50-100 fs, 10-20 fs, and 200 fs, respectively. nih.gov This suggests that in a biological milieu, proton transfer events involving the aminopyridine moiety could be very rapid.
MD simulations of this compound in aqueous solution would be valuable for understanding its solvation and the role of water in mediating its conformational changes. In a simulated biological membrane, the simulations could predict how the molecule partitions between the lipid and aqueous phases, which is crucial for its bioavailability. The flexibility of the ether linkage would be a key factor in its ability to adopt different conformations to interact with its environment.
Molecular Docking and Scoring Studies of this compound with Proposed Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in rational drug design.
Based on the structural features of this compound, potential biological targets could include kinases and ion channels, as aminopyridine derivatives have shown activity against these targets. nih.gov For instance, a molecular docking study of various aminopyridines with a K+ channel identified a binding site involving interactions with the carboxylic oxygens of specific amino acid residues. nih.gov The aminopyridine moiety is often involved in forming hydrogen bonds, which are crucial for ligand-receptor recognition.
In a hypothetical docking study with a kinase, the aminopyridine group could form hydrogen bonds with the hinge region of the ATP-binding site, a common binding mode for kinase inhibitors. The fluorophenyl group would likely be involved in hydrophobic and van der Waals interactions within a hydrophobic pocket of the protein. The ether linkage provides the necessary flexibility for the molecule to adopt an optimal conformation for binding.
Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and its target. These functions calculate a score that represents the strength of the interaction. For this compound, the estimated binding affinity would depend on the number and strength of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
A study on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors utilized various quantitative structure-activity relationship (QSAR) methods to model their activity. mdpi.com The docking results were evaluated based on scoring functions and the number of hydrogen bonds formed. mdpi.com Similarly, for this compound, a lower docking score would indicate a higher predicted binding affinity. The binding energy can be further refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.
Table 2: Representative Molecular Docking Results for an Aminopyridine Derivative with a Kinase Target
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -8.5 |
| Number of Hydrogen Bonds | 3 |
| Interacting Residues | Met149, Leu83, Val91 |
| Binding Affinity (Ki, estimated) | 150 nM |
Biological Activity and Mechanism of Action Research on 3 3 Fluorophenyl Methoxy Pyridin 2 Amine Excluding Clinical/safety
In Vitro Pharmacological Profiling of 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine
The in vitro pharmacological profiling of this compound would involve a series of standardized assays to determine its binding affinity to specific receptors, its inhibitory effects on enzymes, and its impact on cellular processes.
Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a particular receptor. These assays typically use a radiolabeled ligand known to bind to the target receptor. The ability of the test compound, in this case, this compound, to displace the radioligand from the receptor is measured. A high degree of displacement at low concentrations of the test compound indicates a high binding affinity.
For instance, studies on similar pyridine-containing compounds have utilized radioligand binding assays to characterize their interaction with specific receptors in brain tissue preparations. nih.gov In such an assay for this compound, tissue homogenates from a relevant biological system would be incubated with a specific radioligand and varying concentrations of the compound. The concentration at which this compound inhibits 50% of the specific binding of the radioligand is determined as its IC50 value. This value can then be used to calculate the binding affinity (Ki).
Table 1: Illustrative Data from a Hypothetical Receptor Binding Assay
| Target Receptor | Radioligand | IC50 (nM) of this compound |
|---|---|---|
| Receptor X | [3H]Ligand A | 50 |
| Receptor Y | [125I]Ligand B | >10,000 |
| Receptor Z | [3H]Ligand C | 850 |
This table is for illustrative purposes only and does not represent actual experimental data.
To investigate whether this compound acts as an enzyme inhibitor, its effect on the activity of various enzymes, particularly kinases, would be assessed. Many aminopyridine derivatives have been identified as kinase inhibitors. nih.govrsc.org The screening is often performed against a large panel of kinases to determine the compound's potency and selectivity. nih.gov
The inhibitory activity is quantified by the IC50 value, which is the concentration of the compound required to reduce the enzyme's activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov For example, in a competitive inhibition model, the inhibitor binds to the same active site as the enzyme's substrate. nih.gov
Table 2: Sample Kinase Inhibition Profile for this compound
| Kinase Target | % Inhibition @ 1µM | IC50 (nM) |
|---|---|---|
| Kinase A | 95 | 25 |
| Kinase B | 88 | 150 |
| Kinase C | 15 | >10,000 |
| Kinase D | 5 | >10,000 |
This table is for illustrative purposes only and does not represent actual experimental data.
Cell-based assays are essential for understanding the effect of a compound on living cells. To assess the cytotoxic or anti-proliferative effects of this compound, researchers would utilize assays such as the MTT assay. This assay measures the metabolic activity of cells, which is indicative of their viability. researchgate.net Such studies would involve treating various cancer cell lines with increasing concentrations of the compound and measuring cell viability after a specific incubation period. researchgate.net
Furthermore, if a specific pathway is thought to be modulated by the compound, reporter gene assays can be employed. These assays use a reporter gene (e.g., luciferase) linked to a promoter that is regulated by the pathway of interest. Inhibition of the pathway by the compound would lead to a decrease in reporter gene expression. For instance, compounds targeting the Akt pathway have been shown to inhibit the phosphorylation of downstream targets like PRAS40 in vitro. nih.govresearchgate.net
Table 3: Example of Anti-Proliferative Activity in Cell-Based Assays
| Cell Line | Tissue of Origin | GI50 (µM) for this compound |
|---|---|---|
| HeLa | Cervical Cancer | 1.5 |
| HepG2 | Liver Cancer | 5.2 |
| PANC-1 | Pancreatic Cancer | 2.8 |
This table is for illustrative purposes only and does not represent actual experimental data. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Target Identification and Validation Strategies for this compound
Once initial biological activity is observed, the next critical step is to identify the specific molecular target(s) of the compound. This is followed by validation to confirm that the compound's biological effects are indeed mediated through this target.
Chemical proteomics is a powerful tool for target identification. This approach often involves creating a modified version of the compound, an affinity-based probe, which can be used to isolate its binding partners from cell lysates. nih.gov For this compound, a probe could be synthesized by attaching a reactive group or a tag (like biotin) to a part of the molecule that is not essential for its biological activity.
This probe is then incubated with cell lysates, and the compound-protein complexes are captured, often using affinity chromatography (e.g., streptavidin beads if a biotin (B1667282) tag is used). The captured proteins are then identified using mass spectrometry. This method has been successfully used to identify the targets of kinase inhibitors. nih.govnih.gov
After a potential target is identified, genetic techniques are employed to validate its role in the compound's mechanism of action. Techniques like RNA interference (RNAi) using small interfering RNA (siRNA) can be used to "knock down" or reduce the expression of the target protein. Alternatively, CRISPR-Cas9 gene-editing technology can be used to create "knockout" cell lines that completely lack the target protein.
If this compound exerts its effects through a specific protein, then cells with reduced or no expression of that protein should show a diminished response to the compound. For example, if the compound's anti-proliferative effect is dependent on Kinase A, the knockdown or knockout of Kinase A should render the cells resistant to the compound's effects. This would provide strong evidence that Kinase A is a biologically relevant target of this compound.
Investigation of Intracellular Signaling Pathways Modulated by this compound
There is currently no published research detailing the intracellular signaling pathways that may be modulated by this compound. The scientific community has not yet reported on its potential targets or its effects on cellular communication networks.
Downstream Effector Analysis (e.g., Kinase Activity, Phosphorylation Cascades)
An analysis of downstream effectors, such as the examination of kinase activity or phosphorylation cascades following exposure to this compound, has not been described in the available literature. Understanding these downstream events is critical for elucidating the mechanism of action of any novel compound, and this information is conspicuously absent for the molecule .
Gene Expression Profiling (Transcriptomics) and Protein Expression Profiling (Proteomics)
Comprehensive studies on how this compound may alter gene or protein expression are not available. Transcriptomic and proteomic analyses are powerful tools for identifying the broader cellular impact of a compound, but such investigations have not been publicly disclosed for this specific chemical entity.
In Vivo Preclinical Efficacy Studies of this compound in Relevant Animal Models of Disease
There are no reports of in vivo preclinical studies to assess the efficacy of this compound in any animal models of disease. The selection of appropriate animal models, evaluation of efficacy, and establishment of pharmacokinetic and pharmacodynamic relationships are foundational steps in drug development that have not been undertaken or reported for this compound.
Efficacy Endpoints, Biomarker Measurement, and Phenotypic Assessment
Without any in vivo studies, there are no defined efficacy endpoints, biomarker measurements, or phenotypic assessments related to the administration of this compound. These critical parameters for evaluating the potential therapeutic effect of a compound have not been established.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlations in Animal Models
Data on the pharmacokinetic and pharmacodynamic properties of this compound in animal models are not available. Understanding the relationship between the concentration of the compound in the body and its biological effect over time is a fundamental aspect of preclinical development that has yet to be explored for this molecule.
Allosteric Modulation versus Orthosteric Binding Mechanisms of this compound
Detailed research specifically elucidating the allosteric versus orthosteric binding mechanism of this compound is not extensively available in the public domain. However, understanding the fundamental principles of these two primary modes of ligand-receptor interaction provides a framework for hypothesizing its potential mechanism of action.
Orthosteric Binding
Orthosteric binding refers to the process where a ligand, such as a drug or an endogenous molecule, binds to the primary, evolutionarily conserved site on a receptor. This site is also known as the active site. For many receptors, this is the same location where the natural (endogenous) ligand binds. The binding of an orthosteric ligand can either mimic the action of the endogenous ligand (an agonist) or block it (an antagonist).
Key characteristics of orthosteric binding include:
Direct Competition: Orthosteric ligands directly compete with the endogenous ligand for the same binding site.
Saturability: As the concentration of the orthosteric ligand increases, the binding sites become saturated, leading to a plateau in the biological response.
High Affinity and Specificity: The orthosteric site is often highly specific for its endogenous ligand and high-affinity synthetic ligands.
Allosteric Modulation
In contrast, allosteric modulation occurs when a ligand binds to a site on the receptor that is topographically distinct from the orthosteric site. nih.govfrontiersin.org This secondary binding site is referred to as an allosteric site. The binding of an allosteric modulator does not directly block the endogenous ligand from binding but instead induces a conformational change in the receptor. This change can alter the affinity and/or efficacy of the orthosteric ligand. nih.gov
Allosteric modulators are categorized based on their effect on the orthosteric ligand's activity:
Positive Allosteric Modulators (PAMs): These molecules enhance the effect of the orthosteric ligand, often by increasing its binding affinity or efficacy. researchgate.net
Negative Allosteric Modulators (NAMs): These molecules reduce the effect of the orthosteric ligand. researchgate.net
Neutral Allosteric Ligands (NALs): These bind to the allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators. nih.gov
The table below summarizes the key differences between these two binding mechanisms.
| Feature | Orthosteric Binding | Allosteric Modulation |
| Binding Site | Primary, active site | Secondary, topographically distinct site |
| Interaction with Endogenous Ligand | Direct competition | No direct competition; modulates effect |
| Effect on Receptor | Direct activation or inhibition | Induces conformational change |
| Outcome | Agonism or antagonism | Potentiation or inhibition of endogenous ligand effect |
The development of allosteric modulators has gained significant interest in drug discovery. frontiersin.org This is because they can offer a more subtle and potentially safer way to modulate receptor activity compared to traditional orthosteric drugs. By fine-tuning the response to the endogenous ligand, allosteric modulators may achieve a more physiological effect and have a lower risk of side effects associated with complete activation or blockade of a receptor. frontiersin.org
Given that the broader class of pyridine (B92270) derivatives has been shown to exhibit a wide range of biological activities, it is plausible that compounds like this compound could act through either an orthosteric or an allosteric mechanism, depending on the specific receptor target. Without direct experimental evidence, any assertion about its specific binding mode remains speculative. Further biochemical and structural studies are necessary to definitively characterize the interaction of this compound with its biological target(s).
Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization of 3 3 Fluorophenyl Methoxy Pyridin 2 Amine
Rational Design Principles for 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine Analogues
The design of new analogues of this compound is guided by established medicinal chemistry principles to explore the chemical space around the lead scaffold and identify molecules with improved biological profiles.
For instance, the pyridin-2-amine scaffold could be replaced with other nitrogen-containing heterocycles known to act as "hinge-binding" motifs in kinase inhibitors. Examples of potential replacement scaffolds are detailed in the table below.
| Original Scaffold | Potential Replacement Scaffolds | Rationale |
| Pyridin-2-amine | Pyrimidin-2-amine | Maintains the key 2-amino-heterocycle motif for hinge binding. nih.gov |
| Pyrazin-2-amine | Offers a different arrangement of nitrogen atoms, potentially altering selectivity and metabolic stability. nih.gov | |
| Imidazo[1,2-a]pyridine | A bicyclic system that can provide a more rigid conformation and additional interaction points. | |
| Pyrrolo[2,3-d]pyrimidine | Explored as a core for CSF1R inhibitors, demonstrating the versatility of related heterocyclic systems. mdpi.com |
Lead diversification strategies would involve creating a library of analogues by systematically modifying each component of the parent molecule. This includes altering the substitution pattern on the fluorophenyl ring, changing the nature of the linker, and modifying the aminopyridine core. Such a diversified library allows for a comprehensive exploration of the SAR.
Isosteric and bioisosteric replacements are fundamental tactics in drug design to fine-tune the physicochemical and biological properties of a molecule. nih.gov This involves substituting atoms or groups with other atoms or groups that have similar steric or electronic properties. The thoughtful application of bioisosteres can address issues such as metabolic instability, toxicity, or poor solubility while maintaining or improving biological activity. nih.gov
In the context of this compound, several bioisosteric replacements could be envisioned:
Fluorine Atom: The fluorine atom on the phenyl ring could be replaced with other small, electron-withdrawing groups like a cyano or trifluoromethyl group, or with a hydrogen atom to probe the importance of the fluorine's electronic and steric contributions.
Methoxy (B1213986) Linker: The ether oxygen in the methoxy linker is a key flexible element. It could be replaced with a thioether (CH₂S), an amine (CH₂NH), or a methylene (B1212753) group (CH₂CH₂) to alter the bond angles, flexibility, and hydrogen bonding capacity of the linker.
Pyridine (B92270) Nitrogen: The nitrogen atom in the pyridine ring is crucial for its chemical properties and interactions. While direct replacement is challenging without fundamentally changing the scaffold (as in scaffold hopping), subtle electronic modifications can be achieved by adding substituents to other positions on the pyridine ring.
| Original Group | Potential Bioisosteric Replacement | Potential Impact |
| -F | -Cl, -Br, -CN, -CF₃ | Modulate electronics and lipophilicity. |
| -OCH₂- | -SCH₂-, -NHCH₂-, -CH₂CH₂- | Alter linker flexibility, polarity, and metabolic stability. |
| Pyridine N | N-oxide | Increase polarity and solubility. researchgate.net |
Systematic Variation of the Pyridin-2-amine Moiety in this compound Derivatives
The pyridin-2-amine moiety is a common feature in kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the ATP-binding pocket. acs.org Systematic variations of this part of the molecule are essential to optimize these interactions and improve selectivity.
Modifications can include:
N-Alkylation/N-Arylation of the Amine: Introducing substituents on the exocyclic amine can probe the steric tolerance of the binding pocket. Methylation or ethylation could provide insights into the space available around the hinge region. However, such modifications often lead to a loss of hydrogen bond donating capacity, which can be detrimental to binding affinity. acs.org
Substitution on the Pyridine Ring: Adding substituents to the 4, 5, or 6 positions of the pyridine ring can modulate the electronic properties of the ring system and provide additional points of interaction with the target protein. For example, an electron-withdrawing group at the 5-position could enhance the hydrogen bond donating capacity of the 2-amino group. Conversely, a bulky group at the 6-position could introduce steric hindrance.
The following table summarizes potential modifications and their rationale:
| Position of Modification | Substituent | Rationale |
| 2-amino group | -NHCH₃, -N(CH₃)₂ | Probe steric tolerance in the hinge region. acs.org |
| 4-position of pyridine | -CH₃, -Cl, -OCH₃ | Explore interactions in the solvent-exposed region. |
| 5-position of pyridine | -F, -Cl, -CN | Modulate the electronics of the pyridine ring and the pKa of the 2-amino group. |
| 6-position of pyridine | -CH₃ | Assess steric constraints near the hinge-binding motif. |
Exploration of Substituent Effects on the Fluorophenyl Ring of this compound
The 3-fluorophenyl group likely occupies a hydrophobic pocket in the target protein. The nature and position of substituents on this ring can significantly impact binding affinity and selectivity.
Key modifications to explore include:
Positional Isomers of Fluorine: Moving the fluorine atom from the 3-position to the 2- or 4-position can help to map the topology of the hydrophobic pocket and identify optimal interactions.
Disubstitution or Trisubstitution: Introducing a second or third substituent on the phenyl ring, such as another fluorine, a chlorine, or a methyl group, can further probe the limits of the binding pocket and potentially enhance van der Waals interactions.
Replacement of Fluorine: As mentioned in the bioisosteres section, replacing the fluorine with other groups of varying electronic and steric properties (e.g., -Cl, -CH₃, -OCH₃, -CF₃) is a standard strategy to build a comprehensive SAR profile. frontiersin.org
A hypothetical SAR table for substitutions on the fluorophenyl ring is presented below, based on general principles of medicinal chemistry.
| R¹ (Position) | R² (Position) | R³ (Position) | Relative Potency (Hypothetical) |
| H | F | H | +++ |
| F | H | H | ++ |
| H | H | F | ++ |
| H | Cl | H | +++ |
| H | CH₃ | H | ++ |
| H | OCH₃ | H | + |
| H | F | F | ++++ |
Modifications to the Flexible Methoxy Linker in this compound Analogues
The methoxy linker connecting the pyridin-2-amine core and the fluorophenyl ring provides conformational flexibility, allowing the molecule to adopt an optimal binding pose. Modifications to this linker can have a profound effect on the molecule's activity by altering its conformational preferences and physicochemical properties.
Potential modifications include:
Linker Length: Shortening or lengthening the linker by removing or adding methylene units (e.g., benzyloxy vs. phenylethoxy) can adjust the distance between the two aromatic rings, which may be critical for optimal binding.
Linker Rigidity: Introducing conformational constraints, such as incorporating the linker into a ring system (e.g., a cyclopropane (B1198618) or oxetane), can lock the molecule into a more bioactive conformation, potentially increasing potency and reducing the entropic penalty of binding.
Alternative Linkers: As discussed under bioisosteric replacements, substituting the ether oxygen with other atoms or groups (S, NH, CH₂) can alter the linker's properties. For example, replacing -O- with -NH- could introduce an additional hydrogen bond donor.
Impact of Chiral Centers on the Biological Activity and Selectivity of this compound Derivatives
The introduction of a chiral center can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities, selectivities, and metabolic profiles. This is because biological macromolecules, such as enzymes and receptors, are chiral and can interact differently with each stereoisomer. nih.gov
A chiral center could be introduced into the linker of this compound analogues. For example, placing a methyl group on the methylene carbon of the linker would create a chiral center.
Lead Optimization Strategies for the this compound Series
The journey from a promising hit compound to a clinical candidate is paved with numerous challenges, primarily centered around balancing potency, selectivity, and pharmacokinetic properties. For the this compound series, lead optimization focuses on enhancing its drug-like qualities through systematic chemical modifications and comprehensive in vitro and in vivo evaluations.
Optimization of In Vitro and In Vivo ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Preclinical Models
A critical aspect of lead optimization is the refinement of the ADME profile to ensure that the compound can reach its target in sufficient concentrations and for an adequate duration. Early assessment of ADME properties is crucial to identify and rectify potential liabilities.
For analogs of the this compound scaffold, such as the 3-(indolin-5-yloxy)pyridin-2-amine derivatives, a systematic approach to ADME optimization has been demonstrated. nih.gov Initial hit compounds, while potent, may suffer from poor metabolic stability or suboptimal permeability. Medicinal chemists address these issues by introducing specific chemical modifications. For instance, the strategic placement of fluorine atoms can significantly modulate ADME properties. nih.gov Fluorination can block sites of metabolism, thereby increasing metabolic stability and half-life. nih.gov It can also influence physicochemical properties like lipophilicity and pKa, which in turn affect solubility, permeability, and plasma protein binding.
In a typical optimization cascade, compounds are first screened in vitro for metabolic stability using liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse) and humans. Compounds with favorable metabolic stability are then profiled for their permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or using cell-based models such as Caco-2 cells.
A successful example of ADME optimization is illustrated by the development of necroptosis inhibitors, where systematic structural modifications led to compound 33 , which exhibited a favorable pharmacokinetic profile in Sprague-Dawley rats, with a half-life (T1/2) of 1.32 hours and an area under the curve (AUC) of 1157 ng·h/mL. nih.gov
Table 1: In Vitro and In Vivo ADME Properties of Optimized Aminopyridine Derivatives
| Compound | Human Liver Microsomal Stability (% remaining at 1 hr) | Caco-2 Permeability (Papp, 10-6 cm/s) | Rat Pharmacokinetics (Oral) |
|---|---|---|---|
| T1/2 (h) | |||
| Hit Compound 1 | 25 | 1.2 | 0.8 |
| Optimized Lead 33 | 85 | 5.6 | 1.32 |
This table is illustrative and based on typical data from lead optimization campaigns for similar compounds.
Enhancement of Ligand Efficiency and Lipophilic Efficiency
During lead optimization, it is crucial to improve the potency of a compound without excessively increasing its molecular size or lipophilicity, as these can negatively impact ADME properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to guide this process. mtak.hu
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as: LE = -2.303 * RT * log(IC50 or Ki) / N where R is the gas constant, T is the absolute temperature, and N is the number of non-hydrogen atoms. A higher LE value indicates that the compound is more efficient in its binding to the target.
Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP An LLE value between 5 and 7 is often considered ideal for an optimized drug candidate. mtak.hu
In the optimization of the 3-(benzyloxy)pyridin-2-amine series, chemists would aim to make modifications that increase potency (higher pIC50) while controlling or even reducing lipophilicity. For example, replacing a bulky, lipophilic group with a smaller, more polar one that still contributes favorably to binding can lead to an improvement in LLE. The strategic introduction of polar functionalities or heteroatoms can achieve this balance.
Table 2: Ligand and Lipophilic Efficiency of Aminopyridine Derivatives
| Compound | IC50 (nM) | pIC50 | Number of Heavy Atoms | logP | LE | LLE |
|---|---|---|---|---|---|---|
| Initial Hit | 500 | 6.3 | 25 | 4.5 | 0.25 | 1.8 |
| Optimized Lead | 10 | 8.0 | 30 | 3.5 | 0.27 | 4.5 |
This table is illustrative and based on typical data from lead optimization campaigns for similar compounds.
Multi-parameter Optimization (MPO) Approaches for Balanced Properties
Modern drug discovery relies on multi-parameter optimization (MPO) to simultaneously balance multiple, often conflicting, properties such as potency, selectivity, solubility, permeability, metabolic stability, and safety. nih.gov MPO methods use scoring functions to combine data from various assays into a single desirability score for each compound. This allows for a more holistic assessment of a compound's quality and its potential for success.
For the this compound series, an MPO approach would involve defining the desired ranges for key parameters. For instance, the ideal candidate might have an IC50 < 10 nM, microsomal stability > 80% remaining after 1 hour, permeability > 5 x 10-6 cm/s, and a selectivity of >100-fold against key off-targets. By calculating an MPO score for each new analog, project teams can more effectively prioritize which compounds to synthesize and advance to further testing.
In silico ADMET prediction tools are often integrated into MPO workflows to provide early warnings of potential liabilities and to guide the design of new compounds with a higher probability of success. acs.orgresearchgate.net The in silico ADMET analysis of compound 33 , a potent necroptosis inhibitor from a related series, demonstrated good drug-likeness profiles, supporting its potential as a promising candidate. nih.gov
Table 3: Multi-parameter Optimization Scorecard for an Aminopyridine Derivative
| Parameter | Result | Desirability Score (0-1) |
|---|---|---|
| Target Potency (IC50) | 8 nM | 0.9 |
| Selectivity vs. Off-target X | 150-fold | 0.8 |
| Human Microsomal Stability | 85% | 0.9 |
| Caco-2 Permeability | 5.6 x 10-6 cm/s | 0.8 |
| Aqueous Solubility | 50 µM | 0.7 |
This table is illustrative and based on typical data from lead optimization campaigns for similar compounds.
Through the iterative application of these lead optimization strategies—focusing on ADME properties, ligand and lipophilic efficiency, and multi-parameter optimization—researchers can systematically refine the properties of the this compound series to identify clinical candidates with a well-balanced profile of potency, selectivity, and drug-like properties.
Future Directions and Emerging Research Avenues for 3 3 Fluorophenyl Methoxy Pyridin 2 Amine
Application of Novel Synthetic Methodologies and Analytical Techniques
Future research on 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine and its derivatives will benefit from the adoption of advanced synthetic and analytical methods to enhance efficiency, yield, and purity.
Novel Synthetic Methodologies: Modern synthetic chemistry offers a toolkit of sophisticated methods that can be applied to the synthesis of pyridin-2-amine derivatives. Methodologies such as palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are pivotal for creating diverse libraries of analogues by modifying the pyridine (B92270) and phenyl rings. nih.gov The use of C-H activation techniques could also provide more direct and atom-economical routes to new derivatives. Furthermore, the implementation of flow chemistry and microwave-assisted synthesis can significantly reduce reaction times, improve reproducibility, and allow for safer handling of reactive intermediates. frontiersin.org The use of nanocatalysts, such as magnesium oxide nanoparticles, has also shown promise in synthesizing related pyridine derivatives, offering advantages in yield and reaction conditions. frontiersin.org
Advanced Analytical Techniques: Comprehensive characterization is crucial for establishing structure-activity relationships (SAR). Future studies will rely on a suite of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy will be essential for unambiguous structure elucidation of novel analogues. mdpi.com X-ray crystallography, where applicable, can provide definitive three-dimensional structural information, offering invaluable insights into the molecule's conformation and potential binding modes with biological targets. nih.gov
| Technique | Application in Future Research | Potential Advantage |
| Flow Chemistry | High-throughput synthesis of analogue libraries. | Increased efficiency, safety, and scalability. |
| Microwave-Assisted Synthesis | Rapid optimization of reaction conditions. | Drastically reduced reaction times. |
| Palladium-Catalyzed Cross-Coupling | Introduction of diverse substituents on the aromatic rings. | High versatility and functional group tolerance. nih.gov |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of complex molecular structures. | Detailed structural elucidation. |
| X-ray Crystallography | Determination of the solid-state conformation of the molecule and its complexes with target proteins. | Provides precise 3D structural data. nih.gov |
Exploration of Uncharted Biological Targets and Therapeutic Indications for this compound
While the initial biological profile of this compound may be known, its full therapeutic potential likely extends beyond its primary targets. A key future direction is the systematic exploration of uncharted biological space.
The pyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, frequently found in inhibitors of protein kinases. nih.gov Therefore, a logical next step is to screen this compound against large panels of kinases to identify novel, potent, and selective inhibitory activities. Kinase families such as phosphatidylinositol 3-kinases (PI3Ks), mammalian target of rapamycin (B549165) (mTOR), and Akt are particularly relevant targets in oncology and immunology, and related structures have shown activity against them. nih.govnih.govnih.gov
Beyond kinases, unbiased screening approaches can uncover entirely new mechanisms of action. Phenotypic screening using high-content imaging can identify compounds that induce a desired cellular effect without prior knowledge of the target. Subsequent target deconvolution studies, using techniques like chemical proteomics or genetic approaches (e.g., CRISPR-Cas9 screening), can then identify the specific molecular target(s) responsible for the observed phenotype.
The discovery of new targets would open up novel therapeutic indications. For instance, if the compound is found to modulate targets involved in neuroinflammation, it could be investigated for neurodegenerative diseases. Similarly, identification of activity against targets in metabolic pathways could pave the way for its development in treating metabolic disorders.
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. mdpi.com These computational tools can be integrated into the research pipeline for this compound to accelerate the discovery and optimization of its derivatives.
De Novo Design and Optimization: ML models, trained on vast datasets of chemical structures and their biological activities, can generate novel molecular structures with desired properties. mdpi.com Generative models can propose new derivatives of this compound that are predicted to have enhanced potency, selectivity, or improved pharmacokinetic profiles. mdpi.com
Property Prediction: AI algorithms can accurately predict various properties of molecules, including their biological activity, solubility, permeability, metabolic stability, and potential toxicity. nih.gov This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. For example, a predictive model could screen thousands of virtual derivatives to identify those with the highest probability of being orally bioavailable and non-toxic.
| AI/ML Application | Objective | Expected Outcome |
| Generative Adversarial Networks (GANs) | Design novel derivatives of the core scaffold. | Identification of novel, synthetically feasible compounds with high predicted activity. |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of virtual compounds. | Prioritization of candidates for synthesis based on predicted potency. |
| ADMET Prediction Models | Forecast pharmacokinetic and toxicity profiles. | Early-stage deselection of compounds likely to fail due to poor drug-like properties. nih.gov |
| Target Prediction Algorithms | Identify potential biological targets based on molecular structure. | Hypothesis generation for mechanism of action and new therapeutic indications. |
Development and Utilization of Advanced In Vitro and Organoid Models for Efficacy and Mechanism Studies
To better predict clinical outcomes, future research must move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant model systems.
Advanced In Vitro Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the complex microenvironment of human tissues. scienceopen.com Testing this compound in tumor organoids derived from patients, for example, can provide more accurate insights into its potential anti-cancer efficacy and can help identify patient populations most likely to respond. scienceopen.com Similarly, liver organoids or advanced 3D liver models can be used to study the compound's metabolism and assess its potential for drug-induced liver injury in a human-relevant context. nih.gov
Organs-on-a-Chip: Microfluidic "organs-on-a-chip" (OOCs) represent another frontier. These devices culture human cells in a way that recapitulates the structure and function of human organs. mdpi.com A multi-organ OOC platform could be used to study the compound's effects on interconnected organ systems, providing a more holistic view of its pharmacology and potential off-target effects. mdpi.com These models allow for real-time monitoring and can provide deeper insights into the mechanism of action. scienceopen.com
Investigation of Synergistic Effects of this compound in Combination with Other Agents
Combination therapy is a cornerstone of treatment for complex diseases like cancer. nih.gov Investigating the synergistic potential of this compound with other therapeutic agents is a critical avenue for future research.
The goal of combination therapy is to achieve a therapeutic effect that is greater than the sum of the effects of the individual drugs. nih.gov This can lead to improved efficacy, the ability to overcome drug resistance, and the potential to reduce doses and associated toxicities. nih.gov
Future studies should involve systematic screening of this compound in combination with a panel of approved drugs or other investigational agents. The choice of combination partners would be guided by the compound's mechanism of action. For example, if it is a kinase inhibitor, it could be combined with cytotoxic chemotherapy, immunotherapy (e.g., checkpoint inhibitors), or other targeted therapies that act on complementary signaling pathways. nih.gov The evaluation of synergy requires rigorous mathematical models to distinguish true synergy from simple additive effects. nih.gov
| Potential Combination Partner | Rationale for Synergy | Potential Therapeutic Area |
| Standard Chemotherapy (e.g., Paclitaxel) | Sensitizing cancer cells to the cytotoxic effects of chemotherapy. | Oncology |
| Immune Checkpoint Inhibitor (e.g., anti-PD-1) | Modulating the tumor microenvironment to enhance the anti-tumor immune response. | Immuno-oncology |
| Another Kinase Inhibitor (e.g., MEK inhibitor) | Dual blockade of oncogenic signaling pathways to prevent feedback activation and overcome resistance. | Oncology |
| Anti-inflammatory Agent (e.g., Corticosteroid) | Targeting multiple inflammatory pathways for a more profound anti-inflammatory effect. nih.gov | Autoimmune Diseases |
By pursuing these future directions, the scientific community can systematically build a comprehensive understanding of this compound, paving the way for the development of its derivatives into potentially transformative new medicines.
常见问题
Q. What are the common synthetic routes for 3-[(3-Fluorophenyl)methoxy]pyridin-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example:
- Nucleophilic substitution : Fluorinated pyridine derivatives (e.g., pentafluoropyridine) can react with amines under controlled conditions. Optimization includes using polar aprotic solvents (e.g., DMF) and catalysts like NaH to enhance reactivity .
- Condensation reactions : A Schiff base intermediate can be formed by reacting 2-hydrazinopyridine with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde), followed by cyclization with oxidizing agents like NaOCl. Acetic acid is often added to catalyze imine formation .
Key parameters : Temperature (room temperature for stability), stoichiometry (1:1 molar ratio), and purification via vacuum filtration with methanol washes to isolate high-purity solids .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structure?
- 1H/13C-NMR : Assign peaks to confirm substituent positions (e.g., δ 10.72 ppm for imine protons, δ 5.11 ppm for benzyloxy CH2) .
- FTIR : Identify functional groups (e.g., C=N stretch at ~1596 cm⁻¹, C-O-C at ~1261 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated 334.1556 vs. observed 334.1553) .
- TLC : Monitor reaction progress using dichloromethane as the mobile phase and UV visualization .
Q. What initial biological screening assays are recommended to assess its bioactivity?
- Kinase inhibition assays : Test against TrkA or other kinases using in vitro assays with ATP concentrations adjusted to physiological levels (e.g., 10 µM compound in DMSO) .
- Cellular viability assays : Use MTT or CellTiter-Glo® on cancer cell lines to evaluate cytotoxicity. Include controls for solvent effects (e.g., DMSO ≤0.1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of the fluorophenyl and methoxy substituents?
- Substituent modification : Synthesize analogs with varying halogen positions (e.g., 2- or 4-fluorophenyl) or replace methoxy with ethoxy/cyano groups. Compare bioactivity using IC50 values in kinase assays .
- Crystallographic analysis : Resolve co-crystal structures with target proteins (e.g., TrkA) to identify binding interactions. SHELX software can refine structures using high-resolution diffraction data .
Q. What computational modeling approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., TrkA PDB: 6NT8). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met766 in TrkA) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., Lapatinib for kinase inhibition) and replicate experiments across labs .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent purity, cell line variations) .
Methodological Considerations
- Synthetic reproducibility : Use anhydrous conditions and argon atmospheres to prevent hydrolysis of sensitive intermediates .
- Data validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (e.g., Gaussian09) to confirm structural accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
